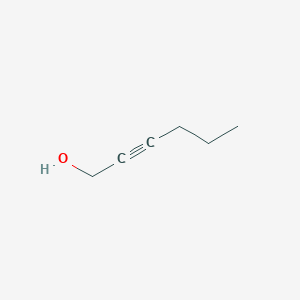

Hex-2-yn-1-ol

Beschreibung

Significance as a Versatile Organic Synthon

As an organic synthon, Hex-2-yn-1-ol is widely utilized in the synthesis of diverse organic compounds. Its reactive functional groups enable various chemical transformations, including oxidation, reduction, and substitution reactions ontosight.ai. The triple bond can undergo addition reactions, while the hydroxyl group can be involved in esterification, ether formation, and other typical alcohol reactions ontosight.ai.

This compound acts as a crucial building block in the creation of complex organic molecules. Researchers employ it in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals ontosight.aismolecule.com. For instance, alkynols like this compound can serve as intermediates in the synthesis of complex molecules possessing potential biological activities ontosight.ai. The triple bond's reactivity allows participation in reactions such as click chemistry and Sonogashira couplings .

Common reactions involving this compound include oxidation to corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (B83412), reduction to hex-2-en-1-ol or hexan-1-ol depending on the reducing agent, and nucleophilic substitution where the hydroxyl group is replaced by other functional groups .

| Property | Value | Unit |

|---|---|---|

| Molecular Formula | C₆H₁₀O | |

| Molecular Weight | 98.14 or 98.15 | g/mol |

| Appearance | Colorless liquid | |

| Boiling Point | 170-180 or 66-67 (at 10 mmHg) | °C |

| Melting Point | -20 | °C |

| Density | 0.893 (at 25 °C) | g/mL |

| Solubility | Slightly soluble in water, highly soluble in organic solvents |

ontosight.aisigmaaldrich.comchembk.comchemeo.comfishersci.caguidechem.com

Interdisciplinary Research Relevance

Beyond its role as a synthetic building block, this compound is relevant in various interdisciplinary research areas. Its unique reactivity makes it a valuable tool for studying fundamental chemical processes, such as reaction mechanisms and catalysis smolecule.com. Researchers can use this compound as a model substrate to understand the intricacies of different chemical transformations and to test and evaluate the effectiveness of various catalysts smolecule.com.

While the provided information primarily focuses on its chemical synthesis applications, the mention of its use in pharmaceuticals, agrochemicals, and fine chemicals highlights its relevance in fields requiring the design and synthesis of molecules with specific biological or material properties ontosight.aismolecule.com. For example, its incorporation into structures relevant to drug development or functional materials like polymers and liquid crystals demonstrates its broad applicability smolecule.com.

The study of related compounds, such as 5-hexyn-1-ol, in the synthesis of complex molecules like azete derivatives and trideuterated eicosanoids further illustrates the importance of this class of alkynols in chemical research with potential implications in various scientific disciplines biointerfaceresearch.comiaea.org.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

hex-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTDWSZJDLLLTMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90227229 | |

| Record name | Hex-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

764-60-3 | |

| Record name | 2-Hexyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=764-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hex-2-yn-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hex-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hex-2-yn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Methodologies for the Synthesis of Hex 2 Yn 1 Ol

Chemo-Enzymatic Synthetic Routes

Chemo-enzymatic approaches combine chemical reactions with biocatalysis, often utilizing enzymes to achieve high selectivity, particularly enantioselectivity. scirp.orgresearchgate.net These methods can be advantageous due to their mild reaction conditions and environmental friendliness compared to traditional chemical processes. researchgate.netresearchgate.net

Enzyme-Mediated Enantioselective Hydrolysis

Enzyme-mediated enantioselective hydrolysis is a strategy used to obtain enantiomerically enriched alcohols from racemic mixtures of their esters. Lipases, a class of enzymes, are commonly employed for this purpose due to their ability to selectively hydrolyze ester linkages. scirp.orggoogle.comresearchgate.netresearchgate.net This process can resolve racemic propargylic alcohols by selectively hydrolyzing one enantiomer of a racemic propargylic alcohol ester, leaving the unreacted ester of the opposite enantiomer and the hydrolyzed alcohol. google.comresearchgate.net The separation of the resulting alcohol and ester can then yield enantiomerically enriched products. google.comresearchgate.net For instance, studies have shown that lipases like Candida antarctica lipase (B570770) B (CAL-B), also known as Novozym 435, can effectively resolve racemic propargylic alcohols through enantioselective acylation or hydrolysis, yielding products with high enantiomeric excess (ee). researchgate.netresearchgate.netunipd.it

Biocatalyst Optimization for Propargylic Alcohol Derivatization

Optimization of biocatalysts is crucial for improving the efficiency and selectivity of enzymatic transformations involving propargylic alcohols. This involves identifying suitable enzymes and reaction conditions (such as temperature, pH, and solvent) to enhance catalytic activity and enantioselectivity. scirp.orgresearchgate.net For example, studies on the enzymatic hydrolysis of propargylic alcohol derivatives have investigated the effect of temperature and cosolvents on conversion and enantiomeric excess. scirp.org Research has also explored the use of different enzymes, such as peroxygenases and alcohol dehydrogenases, in enzymatic cascades for the synthesis of enantiopure propargylic alcohols from racemic starting materials. nih.govacs.org This involves the enzymatic oxidation of racemic propargylic alcohols to ketones, followed by the enantioselective reduction of the ketones catalyzed by alcohol dehydrogenases to yield the desired enantiomerically pure alcohols. nih.govacs.org

Catalytic Approaches to Alkynol Formation

Catalytic methods, particularly asymmetric catalysis, play a significant role in the direct formation of chiral alkynols, including Hex-2-yn-1-ol. These approaches typically involve the addition of terminal alkynes to carbonyl compounds, such as aldehydes, in the presence of a chiral catalyst. organic-chemistry.orgwikipedia.orgthieme-connect.com

Asymmetric Alkynylation of Aldehydes

Asymmetric alkynylation of aldehydes is a powerful method for the synthesis of chiral propargylic alcohols. organic-chemistry.orgwikipedia.orgthieme-connect.comnih.gov This reaction involves the addition of a metal acetylide, generated from a terminal alkyne, to an aldehyde in the presence of a chiral catalyst, inducing asymmetry in the newly formed propargylic alcohol. organic-chemistry.orgwikipedia.org Various chiral ligands and metal co-catalysts have been developed to achieve high enantioselectivity in this transformation. organic-chemistry.orgwikipedia.orgthieme-connect.com

The combination of BINOL (1,1'-bi-2-naphthol), Ti(O^iPr)₄ (titanium(IV) isopropoxide), and Et₂Zn (diethylzinc) is a known catalytic system for the asymmetric alkynylation of aldehydes. organic-chemistry.orgupi.eduresearchgate.net This system facilitates the nucleophilic addition of alkynylzinc reagents, generated in situ from terminal alkynes and diethylzinc, to aldehydes, producing chiral propargylic alcohols with high enantioselectivity. organic-chemistry.orgupi.eduresearchgate.net This methodology has been shown to be effective for a range of aldehydes, including aromatic, aliphatic, and α,β-unsaturated aldehydes. organic-chemistry.orgupi.eduresearchgate.netnih.gov The catalytic system is believed to involve complex catalytic species formed between BINOL, Ti(O^iPr)₄, and Et₂Zn, which activate both the alkyne and the aldehyde substrates. organic-chemistry.orgupi.eduresearchgate.net

Chiral perhydro-1,3-benzoxazines have been explored as effective chiral ligands in the asymmetric alkynylation of carbonyl compounds, including aldehydes and ketones. researchgate.netrsc.orgrsc.orgresearchgate.net These ligands, often derived from chiral amino alcohols, can promote the enantioselective addition of alkynylzinc derivatives to aldehydes, leading to chiral propargylic alcohols with good to excellent enantioselectivities. researchgate.netrsc.orgrsc.orgresearchgate.net Studies have demonstrated the utility of conformationally restricted perhydro-1,3-benzoxazines, such as those derived from (-)-8-aminomenthol, as efficient chiral ligands in dimethylzinc-mediated alkynylation reactions. rsc.orgrsc.orgresearchgate.net These catalysts have been applied to the asymmetric alkynylation of various substrates, including α-keto esters and 1,2-diketones, providing access to chiral α-hydroxyketones and tertiary propargylic alcohols. rsc.orgresearchgate.net

BINOL/Ti(O^iPr)₄/Et₂Zn Catalyzed Additions

Metal-Catalyzed Alkyne Additions

Metal-catalyzed alkyne additions to aldehydes represent a powerful class of reactions for the synthesis of propargylic alcohols, including this compound. This method is particularly useful as it facilitates the formation of a carbon-carbon bond and a chiral alcohol center simultaneously. pnas.org Recent developments in this area have focused on achieving high enantioselectivity through the use of specific catalytic systems.

One such system utilizes 1,1'-bi-2-naphthol (B31242) (BINOL) in conjunction with Ti(OiPr)₄ and Et₂Zn or Me₂Zn. pnas.org This method has demonstrated high enantioselectivity for the reaction of terminal alkynes with a broad spectrum of aldehydes, including alkyl, aryl, and α,β-unsaturated aldehydes. pnas.org Another highly enantioselective catalytic system involves N-methyl ephedrine, Zn(OTf)₂, and Et₃N. pnas.org This method is effective for the reaction of alkynes with primarily aliphatic aldehydes and can even be conducted in air using reagent-grade solvents. pnas.org The greater utility of alkynylzincs in these reactions is attributed to their direct preparation in situ from terminal alkynes and commercially available alkylzincs or Zn(OTf)₂, as well as their tolerance for various functional groups. pnas.org

Data on specific metal-catalyzed alkyne additions leading directly to this compound is limited in the provided snippets. However, the principles and catalysts discussed for the general synthesis of propargylic alcohols via alkyne additions are applicable to the synthesis of this compound by selecting the appropriate alkyne and aldehyde precursors. For instance, the addition of but-1-yne to acetaldehyde (B116499) could, in principle, yield this compound. Research findings highlight the importance of the catalyst system in controlling the enantioselectivity and efficiency of these reactions.

Hydration Reactions with Mercury(II) Sulfate (B86663) Catalysis

The catalytic addition of water to alkynes, known as hydration, is a classical method for generating carbonyl compounds. Traditionally, mercury(II) salts, particularly mercury(II) sulfate, have been employed as efficient catalysts for the hydration of terminal alkynes. thieme-connect.com, researchgate.net This method typically follows Markovnikov selectivity, leading to the formation of methyl ketones. thieme-connect.com, researchgate.net

While mercury(II) sulfate catalysis is effective, its toxicity has driven research into less toxic metal catalysts like gold, platinum, and palladium for alkyne hydration. thieme-connect.com, researchgate.net The hydration reaction requires a catalyst to polarize the alkyne unit and facilitate the attack of water, as the uncatalyzed reaction is extremely slow. thieme-connect.com

A patent describes the addition of mercuric sulfate to a solution of 1-diethylamino-6-m-methoxyphenylhex-2-yne in concentrated sulfuric acid and water, followed by heating, to carry out a hydration reaction. google.com Although this example involves a substituted hex-2-yne derivative and leads to a ketoamine, it illustrates the application of mercury(II) sulfate catalysis in the hydration of hex-2-yne structures. Direct hydration of this compound using mercury(II) sulfate would typically target the alkyne functional group, potentially leading to a dicarbonyl compound or related hydration products, rather than serving as a primary synthesis route to this compound itself. However, hydration reactions catalyzed by mercury(II) salts are a significant class of alkyne transformations.

Reduction of Hex-2-ynoic Acid Derivatives

The synthesis of this compound can also be achieved through the reduction of hex-2-ynoic acid derivatives. This approach involves converting a carboxylic acid functionality or its derivatives (such as esters or amides) into a primary alcohol while preserving the alkyne moiety.

A general procedure for the synthesis of propargylic alcohols includes the asymmetric reduction of ynones. pnas.org While this compound is a propargylic alcohol, hex-2-ynoic acid is an α,β-acetylenic carboxylic acid. Reduction of the carboxylic acid group in hex-2-ynoic acid or its esters/amides would yield this compound.

Research describes the synthesis of N-(2'-acetylphenyl)hex-2-ynamide from hex-2-ynoic acid via treatment with oxalyl chloride followed by reaction with 2´-aminoacetophenone. rsc.org This exemplifies the chemistry of hex-2-ynoic acid derivatives. Although the direct reduction of hex-2-ynoic acid or its simple ester/amide to this compound is not explicitly detailed in the provided snippets, the reduction of carboxylic acids and their derivatives to alcohols is a well-established transformation in organic chemistry, often employing reducing agents like lithium aluminum hydride or diisobutylaluminum hydride (DIBAL-H). For instance, DIBAL-H has been used to reduce esters to alcohols. rsc.org

Propargylation Reactions

Propargylation reactions involve the addition of a propargyl moiety to a substrate, often a carbonyl compound, to form a new carbon-carbon bond and generate a propargylic alcohol. While the term "propargylation" typically refers to the addition of a propargyl group (a CH₂-C≡CH unit), the synthesis of this compound could conceptually involve a related alkyne addition where a fragment containing the C≡C-C-OH structure is added to a two-carbon unit, or a fragment containing a C≡C unit is added to a four-carbon unit with a protected alcohol, followed by deprotection.

Research has explored metal-catalyzed propargylation of aldehydes. nih.gov For example, photoredox propargylation of aldehydes catalyzed by a titanium complex has been reported, yielding homopropargylic alcohols. nih.gov Another study describes the regioselective addition of propargyl bromide to carbonyl compounds mediated by a Zn-Cu couple. researchgate.net

While these examples focus on the synthesis of propargylic or homopropargylic alcohols with different substitution patterns, the underlying principle of adding an alkyne-containing species to a carbonyl compound is relevant. The synthesis of this compound via a propargylation-type reaction would likely involve the reaction of a suitable alkyne nucleophile with a four-carbon electrophile containing a protected or latent alcohol function, or the reaction of a two-carbon nucleophile with a four-carbon alkyne containing a protected alcohol.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles in the synthesis of this compound aims to minimize the environmental impact of the production process. This involves developing more sustainable synthetic routes and utilizing eco-friendly catalytic systems. acs.org

Eco-Friendly Catalytic Systems

Developing eco-friendly catalytic systems for alkyne transformations, including those relevant to this compound synthesis, is a key aspect of green chemistry. Traditional catalysts, such as mercury(II) salts used in hydration reactions, pose environmental and health risks, driving the search for less toxic alternatives. thieme-connect.com, researchgate.net

Research is actively exploring the use of transition metals like gold, platinum, palladium, and ruthenium as catalysts for alkyne hydration and other alkyne functionalizations due to their lower toxicity compared to mercury. thieme-connect.com, researchgate.net

In the context of hydrogenation of 2-hexyn-1-ol (a reaction of this compound, but relevant to catalyst development), polysaccharide-stabilized Pd-Ag nanocatalysts supported on zinc oxide have been investigated as eco-friendly options. researchgate.net, researchgate.net These nanocatalysts demonstrated good conversion of 2-hexyn-1-ol under mild conditions (0.1 MPa H₂, 40 °C), with varying selectivity towards cis-hexen-1-ol depending on the polysaccharide used for stabilization. researchgate.net, researchgate.net This research exemplifies the development of greener catalytic systems for transformations involving this compound.

Sustainable Synthetic Route Development

Developing sustainable synthetic routes for this compound involves designing processes that are atom-economical, minimize waste generation, utilize renewable resources, and avoid hazardous reagents and solvents. chesci.com

The catalytic hydration of alkynes is considered an atom-economical and environmentally friendly synthetic method because the resulting carbonyl compounds incorporate all atoms from the reactants, and water is used as a cost-effective and environmentally benign oxygen source. researchgate.net While direct hydration of this compound is not a synthesis route to it, the principles of atom economy and using environmentally friendly reagents are central to sustainable synthesis.

The development of one-pot reactions and processes that avoid the use of volatile organic solvents are also crucial for sustainable synthesis. researchgate.net Research into metal-catalyzed reactions in aqueous media or solvent-free conditions aligns with these principles. researchgate.net, researchgate.net

Flow Chemistry Applications in Alkynol Production

Flow chemistry, a subset of process intensification, involves conducting chemical reactions in continuous systems, often utilizing microreactors or tubular reactors. primescholars.comunito.it This approach offers several advantages over traditional batch processing, such as enhanced control over reaction parameters, improved heat and mass transfer, increased safety due to smaller reaction volumes, and potential for faster reaction times, higher yields, and improved selectivity. primescholars.comunito.it The continuous nature of flow chemistry is becoming increasingly relevant for the large-scale production of fine and intermediate chemicals, including alkynols, due to its economic and environmental benefits. nih.gov

Continuous Flow Reactor Design for this compound Synthesis

The design of continuous flow reactors for the synthesis of compounds like this compound is crucial for optimizing reaction efficiency and scalability. Various reactor types are employed in flow chemistry, including chip-based microreactors, tubular reactors (like plug flow reactors), and continuous stirred-tank reactors (CSTRs). weebly.comsyrris.comcardiff.ac.uk

Tubular reactors, such as plug flow reactors (PFRs), are simple in design and involve the continuous flow of reactants through a pipe or tube. weebly.com In PFRs, the concentration of reactants changes along the length of the reactor with no radial variation assumed. weebly.com CSTRs, on the other hand, are assumed to be well-mixed, resulting in uniform concentration and temperature throughout the reactor. weebly.com While CSTRs are common in industrial production, PFRs can offer higher conversion per unit volume for certain reactions. weebly.com

For reactions involving gases, such as hydrogenation which could be relevant for modifying the alkyne functionality in alkynols, microchannel reactors can enhance heat transfer and gas diffusion. Immobilized catalysts are often used in these flow systems to facilitate recycling and reduce metal leaching.

Research has explored the use of catalyst-coated tube reactors for the continuous-flow semi-hydrogenation of alkynols. mdpi.com In such designs, the catalyst is applied as a coating inside the reactor tube. mdpi.com Studies have investigated the effect of parameters like liquid flow rate and temperature on conversion in these reactors. For instance, in the hydrogenation of 2-methyl-3-butyn-2-ol (B105114) (MBY), higher conversion was observed at lower liquid flow rates and higher temperatures in a catalyst-coated tube reactor. mdpi.com The increase in conversion with temperature is attributed to an increased hydrogenation rate, while a higher liquid flow rate leads to shorter residence time and a higher substrate-to-catalyst ratio, both of which can decrease conversion. mdpi.com

Microwave technology can also be integrated into continuous flow reactor design to accelerate reactions and potentially improve yields and selectivity. nih.govscholaris.cad-nb.info Continuous flow microwave reactors have been developed and verified using various chemical reactions. scholaris.ca

Process Intensification and Catalyst Management in Flow Systems

Process intensification in flow chemistry aims to achieve higher productivity, reduce energy consumption, and minimize waste generation compared to traditional batch processes. primescholars.comunito.it This is achieved through enhanced mixing, intensified heat and mass transfer, and improved reaction control within compact, continuous systems. primescholars.comunito.it

For alkynol production and related transformations, process intensification in flow systems often involves optimizing reaction conditions such as temperature, pressure, and residence time. For example, in the semi-hydrogenation of alkynols, operating at higher hydrogen pressure in catalyst-coated tube reactors can significantly improve throughput. mdpi.com

Catalyst management is a critical aspect of continuous flow systems, particularly when using heterogeneous catalysts. The ability to easily separate and recycle catalysts is a major advantage of flow reactors. acs.org Supported catalysts, such as gold nanoparticles on TiO₂, have been shown to work well in flow reactors and can be recycled by simple filtration. acs.orgorganic-chemistry.org

Research in catalyst management for alkyne hydrogenation in flow systems includes the use of intermetallic nanoparticles, such as PdZn, which have shown superior activity, selectivity, and stability in the continuous-flow semi-hydrogenation of alkynols to cis-enols. nih.gov The design of these catalysts through techniques like surface engineering can tune their properties for specific reactions. nih.gov

Furthermore, the use of heterogeneous catalysts in continuous flow hydration-condensation reactions of alkynes has been demonstrated, allowing for the reuse of the catalyst without significant loss of activity over multiple reaction cycles. nih.govd-nb.info This highlights the robustness of such catalytic systems in flow environments. nih.govd-nb.info

Chemical Reactivity and Mechanistic Studies of Hex 2 Yn 1 Ol

Alkyne Functional Group Transformations

The carbon-carbon triple bond in Hex-2-yn-1-ol is a site of significant reactivity, participating in a range of transformations including addition reactions, cycloisomerizations, cross-coupling reactions, and click chemistry applications fishersci.ca.

The alkyne functional group is susceptible to addition reactions across the triple bond. These reactions can exhibit regioselectivity, leading to different constitutional isomers depending on the reaction conditions and the nature of the attacking species uni.lu. While this compound's triple bond enables participation in nucleophilic additions fishersci.ca, detailed research findings specifically on the regioselectivity of various addition reactions of this compound were not found in the provided sources. General principles of alkyne additions, such as Markovnikov and anti-Markovnikov additions, describe the potential regiochemical outcomes uni.lu.

Alkynols can undergo cycloisomerization reactions, often catalyzed by transition metals, to form cyclic compounds chemsrc.comfishersci.nl. These reactions typically involve the intramolecular reaction between the alkyne and another functional group, such as an alkene or a hydroxyl group. While this compound possesses both an alkyne and a hydroxyl group, specific detailed studies on the cycloisomerization reactions of this compound were not found in the provided sources. Research on related propargylic alcohols and enynes demonstrates the potential for such transformations catalyzed by metals like gold or platinum chemsrc.comfishersci.nl.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. Terminal alkynes, like the functional group present in this compound, are common substrates in these reactions, notably in the Sonogashira coupling. The Sonogashira coupling typically involves the reaction of a terminal alkyne with an aryl or vinyl halide catalyzed by a palladium complex, often with a copper co-catalyst. This compound is expected to participate in such couplings due to its terminal alkyne moiety fishersci.ca. While related alkynols such as propargyl alcohol and hex-5-yn-1-ol have been utilized in Sonogashira couplings, specific detailed studies providing reaction conditions, yields, or mechanistic insights specifically for the palladium-catalyzed cross-coupling reactions of this compound were not found in the provided sources.

Various strategies have been developed to enhance Sonogashira coupling reactions, including the optimization of catalysts, ligands, bases, and solvents. These enhancements aim to improve reaction rates, yields, and tolerance to various functional groups. While general approaches to Sonogashira coupling enhancements are documented, specific detailed studies focusing on enhancements tailored for Sonogashira couplings involving this compound as the alkyne component were not found in the provided information.

Click chemistry refers to a set of highly reliable, selective, and efficient reactions that can be used to join molecular components. The azide-alkyne cycloaddition, particularly the copper-catalyzed variant (CuAAC), is a prominent example of a click reaction. The presence of the alkyne functional group in this compound enables its participation in click chemistry fishersci.ca, and it is considered a terminal alkyne relevant to this field. While click chemistry is a significant application area for terminal alkynes, and a derivative (6-azidothis compound) has been explicitly mentioned for use in click chemistry, detailed applications or specific reaction data for this compound itself in click chemistry were not found in the provided sources.

Palladium-Catalyzed Cross-Coupling Reactions

Hydroxyl Functional Group Reactivity

The primary hydroxyl group in this compound undergoes reactions characteristic of alcohols, including oxidation, reduction, and substitution reactions fishersci.cauni.lu. The reactivity of the hydroxyl group can be influenced by the presence of the alkyne moiety in the molecule.

A specific example of the reactivity of the hydroxyl group is its reaction with thionyl chloride (SOCl₂) to form 6-chlorothis compound (B3044554). This reaction involves the substitution of the hydroxyl group with a chlorine atom. However, this method can be accompanied by side reactions, potentially leading to lower yields.

The hydroxyl group can also participate in hydrogen bonding fishersci.ca, influencing the compound's physical properties and interactions with other molecules, including biomolecules fishersci.ca.

Oxidation Pathways and Product Characterization

This compound can be oxidized to yield corresponding carbonyl compounds, such as aldehydes or carboxylic acids. Common oxidizing agents employed for such transformations include potassium permanganate (B83412) and chromium trioxide. The specific product obtained depends on the strength of the oxidizing agent and the reaction conditions. Milder oxidation can yield hex-2-ynal, while stronger conditions can lead to hex-2-ynoic acid. Palladium-catalyzed aerobic oxidation is another method applicable to the conversion of alcohols to carbonyl compounds. nptel.ac.in Biocatalytic methods using enzymes like dehydrogenases and oxidases can also facilitate the selective oxidation of primary alcohols. mdpi.com

Reduction Pathways and Product Characterization

Reduction of this compound can affect either the triple bond or the hydroxyl group, depending on the reducing agent and conditions. Reduction of the alkyne moiety can lead to unsaturated or saturated alcohols. Depending on the reducing agent used, the reduction of this compound can yield hex-2-en-1-ol (reduction of the triple bond to a double bond) or hexan-1-ol (complete reduction of the triple bond to a single bond). Lithium aluminum hydride is a typical reducing agent that can be used in reduction reactions of this type.

Nucleophilic Substitution Reactions

This compound can participate in nucleophilic substitution reactions, particularly at the carbon atom bearing the hydroxyl group after conversion of the hydroxyl to a better leaving group. The hydroxyl group can be replaced by various other functional groups. While direct nucleophilic substitution of the hydroxyl group is difficult, conversion to a tosylate or other good leaving group allows for nucleophilic attack. Studies on related compounds, such as 6-chlorothis compound, demonstrate that the halogen atom can be substituted by nucleophiles like azide (B81097) or protected amines to synthesize derivatives. General nucleophilic substitution reactions (SN1 and SN2) involve the replacement of a leaving group by a nucleophile. chemguide.co.uk

Esterification Reactions

As a primary alcohol, this compound can undergo esterification reactions with carboxylic acids or acid derivatives to form esters. smolecule.com, ontosight.ai This involves the formal replacement of the hydrogen atom of the hydroxyl group with an acyl group. The reaction typically requires an acid catalyst or activating agent. For instance, reaction with methanesulfonic acid yields the corresponding methanesulfonate (B1217627) ester, this compound; methanesulfonic acid. smolecule.com Esterification is a common method to protect the alcohol functionality or to incorporate the this compound structure into larger molecules.

Intramolecular Cyclization and Rearrangement Pathways

Alkynols can undergo intramolecular cyclization and rearrangement reactions, often catalyzed by transition metals. These reactions can lead to the formation of cyclic structures and diverse molecular skeletons.

Gold(III) Catalyzed Diels-Alder Reactions of Alkynol Derivatives

Gold(III) catalysts have been shown to promote intramolecular Diels-Alder reactions of certain alkynol derivatives. Studies on 1-(2-furyl)-hex-1-en-5-yn-3-ol derivatives, which contain both a furan (B31954) diene and an alkyne tethered by a chain including a hydroxyl group, have demonstrated that gold(III) catalysis can induce intramolecular Diels-Alder reactions to synthesize polycyclic aromatic compounds like hydroxyphenanthrenes. researchgate.net, researchgate.net This type of reaction highlights the ability of gold catalysts to activate alkynes towards cycloaddition processes. Gold catalysis is also explored for other cyclization and rearrangement pathways of alkynol-based systems. mdpi.com, beilstein-journals.org, acs.org

Free Radical Hydrostannation and Allenylstannane Generation

Free radical hydrostannation of alkynols is a reaction pathway that can lead to the formation of vinylstannanes and allenylstannanes. Studies on the O-directed free radical hydrostannation of alkynols, such as (±)-trans-3-(2-phenylcyclopropyl)prop-2-yn-1-ol, using reagents like tri-n-butyltin hydride (Bu₃SnH) or triphenyltin (B1233371) hydride (Ph₃SnH) initiated by Et₃B/O₂, have been investigated. researcher.life, rsc.org, rsc.org, rsc.org, researchgate.net, rsc.org These reactions involve the addition of a stannyl (B1234572) radical to the alkyne, generating vinyl radicals that can undergo further transformations, including cyclization or rearrangement, leading to various stannylated products, including allenylstannanes. researcher.life, rsc.org The mechanism involves a free radical chain process. rsc.org

Reaction Mechanism Elucidation using this compound as a Model Substrate

This compound serves as a useful model substrate in the study of various reaction mechanisms due to the distinct reactivity of its alkyne and alcohol functionalities. Researchers utilize its structure to investigate the intricacies of chemical transformations, particularly in the context of catalysis and functional group interconversions smolecule.com.

Studies involving this compound as a model substrate often focus on reactions that selectively target either the alkyne or the alcohol moiety, or those that involve cooperative effects between the two groups. For instance, the catalytic hydroamination of propargylic alcohols, a class of compounds that includes this compound derivatives, has been investigated to understand how divergent catalytic pathways can be controlled ucl.ac.uk. While the direct study using this compound was not explicitly detailed in one search result, related propargylic alcohols were used to explore mechanisms involving gold catalysis ucl.ac.uk.

Another area where this compound's structure is relevant is in substitution reactions. The hydroxyl group can be replaced by other functional groups, and the mechanism of such nucleophilic substitution under varying conditions can be elucidated using this compound or its derivatives . For example, studies on the synthesis of 6-chlorothis compound from this compound using thionyl chloride highlight potential side reactions and the sensitivity of the triple bond to acidic conditions, providing insights into reaction pathways and limitations .

Furthermore, this compound can be involved in oxidation and reduction reactions, typical of alcohols and alkynes, respectively ontosight.ai. The mechanisms of these transformations, including the influence of different reagents and catalysts on product formation and selectivity, can be explored using this compound as a starting material .

While specific detailed data tables directly showing reaction mechanism elucidation studies solely using this compound as the primary model substrate were not extensively found within the provided search results, the compound's utility in this area is highlighted by its use in related studies and its reactive functional groups smolecule.com. The investigation of reactions like catalytic propargylation and nucleophilic substitution on this compound derivatives contributes to a broader understanding of the mechanisms involved in transformations of alkynols ucl.ac.uk.

The study of reactions involving this compound, such as its conversion to trans-2-hexenol, provides examples of how the compound's reactivity can be exploited and the mechanisms potentially investigated smolecule.com.

Applications and Advanced Materials Chemistry Involving Hex 2 Yn 1 Ol

Precursor in Pharmaceutical Synthesis

Hex-2-yn-1-ol is recognized as a valuable starting material and intermediate in the synthesis of pharmaceutical drugs and their intermediates. smolecule.comfishersci.caguidechem.com Its structure allows for the incorporation of the molecule into various chemical structures relevant to drug development. smolecule.com

Intermediates for Drug Development

As an intermediate, this compound can be transformed through various chemical reactions such as oxidation, reduction, and substitution, enabling the creation of more complex organic molecules used in drug synthesis. guidechem.com For instance, it can be oxidized to corresponding aldehydes or carboxylic acids or reduced to hex-2-en-1-ol or hexan-1-ol depending on the reducing agent. The hydroxyl group can also be replaced via nucleophilic substitution reactions.

Scaffolds for Bioactive Compounds

While the direct use of this compound as a scaffold for bioactive compounds is not explicitly detailed, its derivatives and related alkynols are explored in this context. Alkynols, including this compound and its derivatives, are of interest in the synthesis of complex molecules with potential biological activities. ontosight.ai Research indicates that derivatives of related compounds can be synthesized and evaluated for biological activity in drug discovery programs. For example, a chloro-substituted alkyne alcohol related to this compound serves as an intermediate for synthesizing analogs of biochemical molecules like S-adenosyl-L-methionine (SAM), which are significant for methyltransferase labeling applications in DNA and RNA research.

Building Block for Agrochemicals

This compound finds application as a precursor and building block in the production of agrochemicals. fishersci.caguidechem.comguidechem.com Its reactive functional groups allow for its incorporation into molecules relevant to the agricultural industry.

Role in Fine Chemical Production

The compound is utilized in the synthesis of fine chemicals, which are specialized organic compounds used in various industries, including fragrances, flavors, and electronic materials. smolecule.comfishersci.ca Its unique functional groups contribute to the desired properties of these fine chemicals. smolecule.com

Fragrance and Flavor Compound Synthesis

This compound is a precursor to trans-2-hexenol, a compound used in the flavor and fragrance industry for its green leafy and fruity notes. jaydevchemicals.com It has also been employed in the synthesis of leaf aldehyde via isomerization. jaydevchemicals.com Trans-hex-2-en-1-ol, derived from this compound, is described as having a powerful, fruity-green, slightly caramellic-fruity undertone and is used in fruit flavors, such as artificial strawberry. perfumerflavorist.com this compound is also naturally found as a volatile fragrance component of chestnut blossoms.

Here is a table summarizing some flavor and fragrance applications:

| Compound Derived from this compound | Application Area | Notes/Odor Profile |

| trans-2-hexenol | Flavor and Fragrance | Green leafy and fruity notes. jaydevchemicals.com |

| Leaf aldehyde | Fragrance and Flavor | Synthesized via isomerization. jaydevchemicals.com |

| trans-Hex-2-en-1-ol | Flavor | Fruity-green, caramellic-fruity. perfumerflavorist.com |

| This compound (natural occurrence) | Fragrance (chestnut blossoms) | Volatile fragrance component. |

Functional Materials Synthesis

Researchers explore the use of this compound in the synthesis of functional materials, such as polymers and liquid crystals. smolecule.com The specific properties of the molecule can be tailored to create materials with desired functionalities for various applications. smolecule.com The incorporation of alkyne functionalities, as present in this compound, into polymeric materials has led to the development of photoresponsive systems that change properties upon exposure to light, making them suitable for applications in smart materials and photopharmacology.

Polymer and Liquid Crystal Precursors

The incorporation of alkyne units into molecular structures provides opportunities for subsequent modifications, such as polymerization or click chemistry reactions, which are central to polymer synthesis. While direct, extensive literature specifically detailing this compound as a primary monomer for bulk polymerization in the provided search results is limited, its alkyne and hydroxyl functionalities make it a potential building block or a precursor for synthesizing monomers.

One area where alkynols, including this compound, show relevance is in hydrogenation reactions. The selective hydrogenation of the alkyne triple bond to a double bond yields allylic alcohols. For instance, the hydrogenation of 2-hexyn-1-ol can produce cis- or trans-2-hexen-1-ol (B124871) google.commdpi.comresearchgate.netresearchgate.net. These resulting alkenols contain a reactive double bond and a hydroxyl group, making them suitable candidates for polymerization reactions, such as addition polymerization or polyesterification, after appropriate functionalization.

Research has explored the use of modified palladium catalysts, sometimes supported on polymers like polyvinylpyrrolidone (B124986) (PVP) or polysaccharides, for the selective hydrogenation of 2-hexyn-1-ol to cis-2-hexen-1-ol (B1238580) mdpi.comresearchgate.netresearchgate.net. This stereoselective transformation is crucial if a specific isomer is required for subsequent polymerization steps, as the geometry of the double bond can influence the properties of the resulting polymer.

| Catalyst System | Substrate | Product | Selectivity (%) | Conversion (%) | Reference |

|---|---|---|---|---|---|

| 0.5%Pd-PVP/ZnO | 2-Hexyn-1-ol | cis-2-Hexen-1-ol | 95.6 | 91.2 | mdpi.com |

| PdAg-HEC/ZnO | 2-Hexyn-1-ol | cis-2-Hexen-1-ol | Varied | Nearly same | researchgate.net |

| PdAg-Chit/ZnO | 2-Hexyn-1-ol | cis-2-Hexen-1-ol | Varied | Nearly same | researchgate.net |

| PdAg-Pec/ZnO | 2-Hexyn-1-ol | cis-2-Hexen-1-ol | Varied | Nearly same | researchgate.net |

While this compound itself was not explicitly detailed as a liquid crystal precursor in the provided snippets, a related isomer, hex-5-yn-1-ol, has been mentioned in the context of liquid crystal media google.comgoogle.com. This suggests that hexynol (B8569683) structures can be incorporated into molecules designed for liquid crystalline phases, potentially by coupling the alkyne or hydroxyl group with mesogenic units. Further research would be needed to determine the specific applications of Hex-2-yn-ol in this field.

This compound has also been noted as an intermediate in the production of modified silicone compounds google.com. The alkyne or hydroxyl group could potentially be utilized to graft hexynol units onto silicone backbones, leading to materials with altered properties.

Development of Conjugated Systems

Alkynes are fundamental building blocks for constructing conjugated systems, which are essential components in organic electronics, photonics, and other advanced materials. The triple bond in this compound can undergo various coupling and cyclization reactions to form extended pi-electron systems.

One approach is the synthesis of conjugated dienes or enynes through reactions involving alkynes. While this compound was not the specific alkyne substrate in all examples found, related propargyl alcohols or other substituted alkynes have been used in methodologies to create conjugated structures acs.orgnih.gov. For instance, a metal-free three-component reaction involving alkynes, iodine, and sodium sulfinates has been developed for the synthesis of functionalized tetrasubstituted alkenes, including conjugated enynes acs.org. This type of reaction highlights the potential of alkyne precursors in constructing conjugated frameworks.

Another significant application is the incorporation of alkyne units into larger conjugated macrocycles, such as phthalocyanines. Phthalocyanines are intensely colored aromatic compounds with extended pi systems, known for their applications in dyes, pigments, catalysts, and organic electronic devices. The synthesis of alkyne-terminated phthalonitriles, which are precursors to phthalocyanines, can utilize hexynols. For example, hex-5-yn-1-ol has been used in the synthesis of alkyne-terminated phthalonitrile (B49051) derivatives through reactions like the Mitsunobu reaction researchgate.net. These alkyne-functionalized phthalonitriles can then undergo cyclotetramerization to form phthalocyanines with peripheral alkyne groups, which can be further functionalized, for instance, via click chemistry, to tailor their properties or attach them to other materials researchgate.net.

These examples demonstrate the utility of hexynols, including the potential for this compound, as versatile precursors in the synthesis of a variety of conjugated systems relevant to advanced materials chemistry. The alkyne functionality provides a handle for diverse chemical transformations, enabling the construction of complex molecular architectures with tailored electronic and structural characteristics.

Spectroscopic Characterization and Computational Analysis of Hex 2 Yn 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique used to determine the structure and purity of organic compounds. Both proton (¹H) NMR and carbon-13 (¹³C) NMR spectroscopy provide valuable information about the different chemical environments of atoms within the Hex-2-yn-1-ol molecule.

¹H NMR Spectral Analysis for Structural Elucidation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the chemically inequivalent protons. The chemical shift (δ), multiplicity (splitting pattern), and integration (relative number of protons) of these signals provide detailed structural information.

Based on the structure of this compound (CH₃-CH₂-CH₂-C≡C-CH₂-OH), the following proton environments are anticipated:

Methyl protons (CH₃): Located at the end of the alkyl chain, these three protons are expected to be shielded and resonate at a relatively high field, typically in the range of 0.8-1.0 ppm. Their signal would likely be a triplet due to coupling with the adjacent methylene (B1212753) group.

Methylene protons (CH₂) adjacent to the methyl group: These two protons are expected to resonate slightly downfield from the methyl protons, likely in the range of 1.2-1.5 ppm. Their signal would be a sextet or a complex multiplet due to coupling with both the methyl protons and the next methylene group.

Methylene protons (CH₂) alpha to the alkyne: These two protons are adjacent to the triple bond. Protons on carbons adjacent to alkyne carbons typically resonate around 2.0-2.3 ppm. Their signal would likely be a triplet or a multiplet depending on coupling to the adjacent methylene group and potential long-range coupling to the propargylic protons.

Methylene protons (CH₂) alpha to the hydroxyl group (Propargylic protons): These two protons are adjacent to both the alkyne and the hydroxyl group. Protons on carbons adjacent to oxygen are deshielded and typically resonate in the range of 3.4-4.5 ppm in alcohols. libretexts.org Their signal is expected to be a triplet or a multiplet due to coupling with the adjacent alkyne carbon's hydrogen (if it were a terminal alkyne, which it is not in this compound) and the hydroxyl proton. In this compound, they would couple with the hydroxyl proton and potentially the methylene protons alpha to the alkyne.

Hydroxyl proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as concentration, solvent, and temperature due to hydrogen bonding. It typically appears as a singlet, often broad, in the range of 2.0-5.0 ppm in the absence of significant coupling to adjacent protons (which is common in alcohols due to rapid exchange). libretexts.org

A table summarizing the expected ¹H NMR data is provided below:

| Proton Environment | Approximate Chemical Shift (δ, ppm) | Expected Multiplicity | Relative Integration |

| CH₃ | 0.8 - 1.0 | Triplet | 3H |

| CH₂ (adjacent to CH₃) | 1.2 - 1.5 | Multiplet | 2H |

| CH₂ (alpha to alkyne) | 2.0 - 2.3 | Multiplet | 2H |

| CH₂ (alpha to OH, Propargylic) | 4.0 - 4.3 | Triplet or Multiplet | 2H |

| OH | 2.0 - 5.0 | Singlet (often broad) | 1H |

Note: These are expected ranges and multiplicities based on typical values for similar functional groups. Actual values may vary depending on the solvent and specific experimental conditions.

¹³C NMR Spectral Analysis for Structural Elucidation

The ¹³C NMR spectrum of this compound provides information about the different carbon environments. Each chemically distinct carbon atom in the molecule will give rise to a separate signal.

For this compound (CH₃-CH₂-CH₂-C≡C-CH₂-OH), the following carbon environments are expected:

Methyl carbon (CH₃): This carbon is expected to resonate at a high field, typically in the range of 10-20 ppm.

Methylene carbon (CH₂) adjacent to the methyl group: This carbon is expected to resonate in the range of 20-30 ppm.

Methylene carbon (CH₂) alpha to the alkyne: This carbon, being adjacent to the triple bond, is expected to resonate in the range of 15-25 ppm.

Alkyne carbons (C≡C): The sp-hybridized carbons of the triple bond are typically found in the range of 70-90 ppm. oregonstate.edu

Methylene carbon (CH₂) alpha to the hydroxyl group: This carbon is deshielded by the electronegative oxygen atom and is expected to resonate in the range of 50-65 ppm. oregonstate.edusavemyexams.com

A table summarizing the expected ¹³C NMR data is provided below:

| Carbon Environment | Approximate Chemical Shift (δ, ppm) |

| CH₃ | 10 - 20 |

| CH₂ (adjacent to CH₃) | 20 - 30 |

| CH₂ (alpha to alkyne) | 15 - 25 |

| C≡C (alkyne carbons) | 70 - 90 |

| CH₂ (alpha to OH) | 50 - 65 |

Note: These are expected ranges based on typical values for similar functional groups. Actual values may vary depending on the solvent and specific experimental conditions. In a proton-decoupled ¹³C NMR spectrum, each unique carbon typically appears as a single peak.

Deuterium (B1214612) Exchange Studies in Alkynols

Deuterium exchange is a common technique in ¹H NMR spectroscopy used to identify and confirm the presence of exchangeable protons, such as those in hydroxyl (-OH), amine (-NH), and carboxylic acid (-COOH) groups. libretexts.orgsigmaaldrich.com When a small amount of deuterium oxide (D₂O) is added to an NMR sample containing an alcohol like this compound, the labile hydroxyl proton can rapidly exchange with deuterium atoms from the D₂O. libretexts.orgsigmaaldrich.com

This exchange process, often facilitated by trace amounts of acid or base, results in the replacement of the proton (¹H) with a deuterium (²H) on the oxygen atom (O-H becomes O-D). libretexts.orgsigmaaldrich.com Since deuterium is NMR-active but resonates at a different frequency than proton in a ¹H NMR experiment, the signal corresponding to the hydroxyl proton will decrease in intensity or disappear entirely from the ¹H NMR spectrum after the addition of D₂O and shaking. libretexts.orgsigmaaldrich.com This disappearance of the signal serves as a diagnostic test for the presence of an exchangeable proton, confirming the alcohol functional group in this compound.

Furthermore, the coupling between the hydroxyl proton and adjacent protons is often observed in highly pure or aprotic solvents. However, in the presence of even trace amounts of water or acid/base catalysts, this coupling is averaged out due to rapid exchange, causing the hydroxyl proton signal to appear as a singlet. libretexts.org Deuterium exchange experiments can also help confirm the coupling partners of the hydroxyl proton if coupling is observed before D₂O addition.

While deuterium exchange can also occur with protons on carbons alpha to heteroatoms or acidic C-H bonds (like terminal alkynes), the most prominent and easily observed exchange in this compound would be that of the hydroxyl proton. This compound is an internal alkyne at the triple bond, so it does not have a terminal alkyne proton (≡C-H) that would typically undergo base-catalyzed deuterium exchange.

Infrared (IR) Spectroscopy

IR spectroscopy is a technique that measures the vibrations of bonds within a molecule, providing information about the functional groups present. Different functional groups absorb infrared radiation at characteristic frequencies, which are reported as wavenumbers (cm⁻¹).

Vibrational Modes of Alkyne and Hydroxyl Groups

This compound contains both an alkyne (C≡C) and a hydroxyl (O-H) functional group, each contributing characteristic absorption bands to the IR spectrum.

Alkyne Group (C≡C): The carbon-carbon triple bond stretching vibration typically appears in the region of 2100-2260 cm⁻¹. rsc.orgrsc.orgsigmaaldrich.comrsc.orgrsc.orgnih.govmnstate.edu The intensity of this band depends on the polarity of the triple bond; internal alkynes like the one in this compound often exhibit a weaker absorption compared to terminal alkynes due to a smaller change in dipole moment during the vibration. rsc.orgrsc.orgnih.govmnstate.edu

Hydroxyl Group (O-H): The O-H stretching vibration of alcohols is a very characteristic and often broad band appearing in the region of 3200-3600 cm⁻¹. rsc.orgsigmaaldrich.comrsc.orgrsc.orgnih.gov The breadth of this band is primarily due to hydrogen bonding. rsc.orgsigmaaldrich.comnih.gov The C-O stretching vibration in primary alcohols typically appears in the range of 1000-1260 cm⁻¹. rsc.orgnih.gov

A table summarizing the typical IR absorption ranges for the key functional groups in this compound is provided below:

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretching | 3200 - 3600 | Strong, Broad |

| C≡C | Stretching | 2100 - 2260 | Weak to Medium |

| C-O | Stretching | 1000 - 1260 | Strong |

Note: These are typical ranges, and the exact position and intensity can be influenced by the molecular environment and physical state of the sample.

Hydrogen Bonding Characterization

Hydrogen bonding plays a significant role in the physical properties and spectroscopic characteristics of alcohols, including this compound. In the condensed phase (liquid or solid) or in concentrated solutions, alcohol molecules can form intermolecular hydrogen bonds between the hydroxyl hydrogen of one molecule and the oxygen atom of another.

In IR spectroscopy, the presence of hydrogen bonding is evident in the appearance of the O-H stretching band. A "free" or non-hydrogen-bonded O-H group, typically observed in dilute solutions in non-polar solvents, shows a relatively sharp absorption band around 3600 cm⁻¹. nih.gov However, when hydrogen bonding occurs, the O-H bond is weakened and the O-H stretch shifts to lower wavenumbers (3200-3500 cm⁻¹) and broadens significantly. rsc.orgsigmaaldrich.comnih.gov This broadening is a result of the variety of hydrogen-bonded species present, each with slightly different O-H bond strengths and vibrational frequencies. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structural fragments of a compound.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a common ionization method where high-energy electrons collide with analyte molecules, causing ionization and often fragmentation. The resulting ions are then separated and detected based on their m/z ratios, producing a mass spectrum characteristic of the compound. The NIST WebBook provides an electron ionization mass spectrum for 2-Hexyn-1-ol. nist.gov EI-MS is particularly useful for volatile and thermally stable compounds like this compound, providing a molecular ion peak and a pattern of fragment ions. aip.orglibretexts.org

Fragmentation Patterns and Structural Information

The fragmentation pattern observed in the EI-MS spectrum of this compound provides crucial structural information. The molecular ion peak ([M]⁺) for this compound is expected at m/z 98, corresponding to its molecular weight of 98.14 g/mol . sigmaaldrich.comfishersci.cauni.lu Alcohols commonly undergo fragmentation via the loss of a water molecule (M-18), which would result in a fragment at m/z 80 for this compound. savemyexams.com Another characteristic fragmentation pathway for alcohols is the loss of an alkyl radical adjacent to the hydroxyl group (α-cleavage), or the loss of the CH₂OH group (m/z 31). libretexts.orgsavemyexams.com The presence of the alkyne functional group also influences fragmentation, potentially leading to characteristic propargyl or allenyl fragments. Analysis of the specific m/z values and their relative abundances in the mass spectrum allows for the identification of these fragments and aids in confirming the structure of this compound. While specific detailed fragmentation data for this compound beyond the molecular ion and base peak in some instances were not extensively detailed in the search results, general alcohol and alkyne fragmentation principles apply. For example, one source mentions a base peak at m/z 55 (C₃H₃O⁺) in the GC-MS analysis of this compound, which is indicative of specific fragmentation pathways.

Chromatographic Techniques for Purity and Identity Confirmation

Chromatographic techniques are essential for separating and analyzing components in a mixture, allowing for the assessment of purity and confirmation of identity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. nih.govpeerj.com This technique is widely used for the analysis of volatile and semi-volatile organic compounds like this compound. In GC-MS, the sample is first separated into its individual components based on their boiling points and interactions with the stationary phase in the GC column. nih.gov Each separated component then enters the mass spectrometer, where it is ionized and fragmented, producing a mass spectrum. The retention time in the gas chromatograph and the resulting mass spectrum serve as a powerful tool for confirming the identity and assessing the purity of this compound by comparing them to reference data. nih.govbham.ac.uk One source mentions GC-MS analysis revealing up to 22% byproducts in the synthesis of this compound under suboptimal conditions, highlighting its utility in purity assessment.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another widely used chromatographic technique, particularly suitable for compounds that are less volatile or thermally labile than those analyzed by GC. bham.ac.uk While GC-MS is often preferred for this compound due to its volatility, HPLC can also be employed, especially with appropriate stationary and mobile phases. HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile liquid phase. bham.ac.uk Detection is typically achieved using UV-Vis detectors, refractive index detectors, or mass spectrometers (HPLC-MS). HPLC can be used to assess the purity of this compound and to confirm its identity by comparing retention times and potentially coupled with spectroscopic detection. nist.govnih.govbham.ac.uk One source mentions HPLC analysis using a C18 column with an acetonitrile-water mixture as the mobile phase for this compound.

Quantum-Chemical Calculations and Theoretical Studies

Quantum-chemical calculations and theoretical studies provide valuable insights into the electronic structure, properties, and reactivity of molecules at a fundamental level. These computational methods can complement experimental spectroscopic data by predicting molecular geometries, vibrational frequencies, spectroscopic parameters (such as NMR chemical shifts and mass spectral fragmentation pathways), and reaction mechanisms. researchgate.nete3s-conferences.orgcnr.itpnas.org For this compound, theoretical studies using methods like Density Functional Theory (DFT) or Hartree-Fock (HF) could be employed to calculate optimized molecular geometries, understand the distribution of electron density, and predict spectroscopic properties. researchgate.net These calculations can help in interpreting experimental spectra, understanding the factors influencing fragmentation in MS, and exploring potential reaction pathways involving the alkyne and hydroxyl functional groups. e3s-conferences.orgcnr.it While specific detailed quantum-chemical studies solely focused on this compound were not prominently found in the search results, the application of these methods to similar organic molecules, including other alkynols and compounds with alkyne and hydroxyl functionalities, is well-established in chemical research. e3s-conferences.orgcnr.itpnas.org

Molecular Orbital Analysis of Acetylene (B1199291) Alcohols

Molecular orbital analysis provides a theoretical framework for understanding the electronic structure of molecules, including acetylene alcohols. This analysis involves examining the delocalized orbitals formed by the combination of atomic orbitals. For molecules containing a carbon-carbon triple bond, such as this compound, the triple bond consists of one sigma (σ) bond and two pi (π) bonds. The π system of the alkyne group is particularly important as it can participate in electronic interactions and influence the molecule's reactivity and spectroscopic properties.

Computational methods, such as density functional theory (DFT), are often employed to calculate and visualize molecular orbitals. These calculations can reveal the spatial distribution of electron density in different orbitals, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these frontier orbitals are critical in predicting a molecule's chemical behavior, such as its propensity to act as an electron donor or acceptor.

While specific molecular orbital analysis details for this compound were not extensively found in the search results, studies on related acetylene derivatives and the general principles of alkyne electronic structure provide a basis for understanding. The presence of the hydroxyl group in this compound can also influence the molecular orbitals, particularly through inductive effects and potential for hydrogen bonding, which can alter electron density distribution around the alkyne moiety.

Atomic Charge Distributions and Electronic Interactions

The distribution of atomic charges within a molecule is a key aspect of its electronic structure, influencing its polarity and intermolecular interactions. Computational chemistry techniques can calculate the partial charges on each atom, providing a detailed picture of electron distribution.

For this compound, the electronegativity difference between carbon and oxygen atoms means the oxygen atom in the hydroxyl group will carry a partial negative charge, while the hydrogen atom will have a partial positive charge. The carbon atoms within the alkyne triple bond also have specific charge distributions due to the nature of the sigma and pi bonds.

Studies on related molecules, such as hex-1-yn-3-ol, have shown that quantum chemical calculations can reveal atomic charge distributions and identify reactive centers within the molecule. researchgate.net For hex-1-yn-3-ol, the oxygen atom was found to be the most reactive center due to its charge distribution. researchgate.net Similar analyses on this compound would likely show the oxygen of the hydroxyl group as a site of high electron density and the alkyne carbons having partial charges that influence their interaction with other molecules or functional groups. These charge distributions play a significant role in determining the molecule's physical properties, such as solubility and boiling point, as well as its chemical reactivity, including participation in reactions involving polar interactions or hydrogen bonding.

Solvatochromism in Alkyne Stretching Bands

Solvatochromism refers to the phenomenon where the position of a spectroscopic band shifts in response to changes in the solvent environment. In the context of this compound, solvatochromism in the alkyne C≡C stretching band is of particular interest. The triple bond stretching vibration typically gives rise to a characteristic band in both infrared and Raman spectroscopy.

The frequency of this alkyne stretching vibration is sensitive to the local electronic environment and intermolecular interactions with solvent molecules. Changes in solvent polarity, hydrogen bonding ability, or other specific solute-solvent interactions can perturb the electron distribution of the alkyne bond, leading to a shift in its vibrational frequency.

Research on terminal alkynes has demonstrated significant solvatochromism in their stretching bands, particularly in Raman spectra. nih.gov This solvatochromism is primarily attributed to local electronic interactions, such as short-range electron donor-acceptor interactions, between the alkyne group and solvent molecules. nih.gov While the IR bands of alkynes can also show solvatochromism, their intensity is often weaker, making Raman spectroscopy a more sensitive technique for observing this effect in alkynes. nih.gov Studying the solvatochromic shifts of the alkyne band in this compound in various solvents can provide valuable information about the nature and strength of its interactions with the surrounding medium.

Raman Spectroscopy for Vibrational Probe Applications

Raman spectroscopy is a powerful vibrational spectroscopic technique that provides detailed information about the molecular vibrations of a compound. ksu.edu.sarenishaw.com It is based on the inelastic scattering of light by molecules, where the scattered light has a different frequency than the incident light, corresponding to the vibrational energy levels of the molecule. ksu.edu.sa

Raman spectroscopy is particularly useful for studying the alkyne functional group because the C≡C triple bond stretching vibration typically gives a strong and relatively isolated band in the Raman spectrum, often appearing in a "clear window" where interference from other biological or solvent vibrations is minimal. nih.gov This makes alkynes excellent candidates for use as vibrational probes.

As a vibrational probe, this compound or its derivatives can be incorporated into more complex systems, such as biological molecules or materials, to report on their local environment. The frequency, intensity, and shape of the alkyne stretching band in the Raman spectrum can provide information about the polarity, hydrogen bonding, and steric environment around the alkyne tag. nih.gov

The sensitivity of the alkyne stretching frequency to its environment, as discussed in the context of solvatochromism, is the basis for its application as a vibrational probe. nih.gov By observing the changes in the alkyne Raman band, researchers can gain insights into the structure, dynamics, and interactions within the system where the alkyne probe is located. This is particularly valuable in studies of complex biological systems where site-specific information is desired. nih.gov

Biological Interactions and Mechanisms of Action of Hex 2 Yn 1 Ol

Antimicrobial Properties and Activity

Hex-2-yn-1-ol has demonstrated notable biological activities, including potential antimicrobial properties. smolecule.com Studies have investigated its ability to inhibit the growth of certain bacteria and fungi. smolecule.com For instance, it has been identified as an active component in the essential oil of Calotropis gigantea, showing effectiveness against various pathogens. The essential oil containing this compound exhibited high activity against Pseudomonas aeruginosa, a bacterium known for its antibiotic resistance, suggesting this compound's potential in developing new antimicrobial agents. It has also shown moderate activity against Escherichia coli and Staphylococcus aureus.

Interactive Table: Antimicrobial Activity of this compound (as a component of Calotropis gigantea essential oil)

| Pathogen | Activity Level |

| Pseudomonas aeruginosa | High |

| Escherichia coli | Moderate |

| Staphylococcus aureus | Moderate |

Interaction with Enzymes and Proteins

The biological activity of this compound is attributed, in part, to its ability to interact with various biomolecules, including enzymes and proteins. smolecule.com This interaction is considered significant in biochemical research. smolecule.com

Hydrogen Bonding Interactions with Biomolecules

The presence of the hydroxyl group in the structure of this compound facilitates the formation of hydrogen bonds. smolecule.com This characteristic enhances its solubility in water and promotes interactions with proteins and enzymes. smolecule.com Such interactions are crucial for understanding its biological effects and potential therapeutic applications. smolecule.com

Influence on Metabolic Pathways

This compound can influence metabolic pathways. Its interaction with enzymes and proteins can affect their function, and the compound may participate in metabolic pathways, potentially leading to the formation of various metabolites. For example, related alkynols have been studied in the context of enzyme-catalyzed reactions and metabolic pathways.

Therapeutic Applications and Precursor Role in Bioactive Compound Development

Ongoing research is exploring the potential pharmaceutical applications of this compound. Its role as a precursor in synthesizing biologically active compounds positions it as a candidate for drug development. ontosight.ai Due to its reactive functional groups, including the hydroxyl and alkyne groups, it serves as a crucial building block in organic synthesis for creating complex organic molecules. smolecule.com Researchers utilize it in the synthesis of diverse compounds, including pharmaceuticals and their intermediates. smolecule.com Its versatile reactivity allows for its incorporation into chemical structures relevant to drug development. smolecule.com Studies have indicated that derivatives of this compound can exhibit affinity for adenosine (B11128) receptors, which are important targets in pharmacology.

Future Directions and Emerging Research Avenues for Hex 2 Yn 1 Ol

Development of Novel Catalytic Systems

Research into novel catalytic systems for reactions involving alkynols like Hex-2-yn-1-ol is a significant area of focus. This includes the development of catalysts for transformations such as cyclization and semi-hydrogenation. For instance, studies have investigated the catalytic ability of alkali metal magnesiates to promote intramolecular hydroalkoxylation reactions of alkynyl alcohols, providing access to O-heterocycles rsc.org. Bimetallic systems, such as those involving palladium and silver nanoparticles stabilized on supports like zinc oxide, have shown promise in the selective hydrogenation of 2-hexyn-1-ol to cis-hexen-1-ol under mild conditions researchgate.netmdpi.com. The use of polymer matrices, such as polyvinylpyrrolidone (B124986) (PVP), to modify supported palladium catalysts has demonstrated improved catalytic properties in the hydrogenation of alkynols, leading to higher activity and selectivity mdpi.com.

Electrocatalytic approaches are also emerging, offering sustainable routes for alkynol semi-hydrogenation using water as a hydrogen source. Bimetallic catalysts like Cu₃Au alloys have shown enhanced reaction rates and Faradaic efficiency in the electrocatalytic semihydrogenation of alkynols compared to pure copper catalysts acs.org. Further research is exploring how manipulating interstitial atoms in palladium catalysts with p-block elements like boron and carbon can break scaling relationships, leading to simultaneous increases in both selectivity and conversion in alkynol semi-hydrogenation nih.gov.

Exploration of New Synthetic Pathways

This compound serves as a key intermediate in the exploration of new synthetic methodologies. Its dual functionality allows for diverse reaction pathways. Research is ongoing into metal-catalyzed functionalization of alkynes and alkynols to create molecular complexity from readily available materials uohyd.ac.in. Gold-catalyzed cycloisomerization of alkynol-based systems has proven useful in synthesizing various heterocyclic structures, including furans, dihydrofurans, and pyrans, as well as naturally occurring structures mdpi.comscispace.com. Palladium-catalyzed domino reactions, such as aminocarbonylation, are being developed to directly and selectively synthesize complex molecules like itaconimides using alkynols acs.org. The hydroxyl group in alkynols has been shown to be essential for the selectivity in some of these domino processes acs.org. New metal-free approaches are also being investigated for the synthesis of polysubstituted heterocycles using alkynols as key building blocks acs.org.

Advanced Functional Material Design

The incorporation of this compound or its derivatives into advanced functional materials is an emerging research area. The alkyne group provides a handle for "click chemistry" and other coupling reactions, allowing for the rational design of polymers and other materials with tailored properties . While specific examples focusing solely on this compound in advanced material design are still developing, the broader field of utilizing alkynols in materials science, particularly in the synthesis of sulfur-containing heterocycles and polymers, indicates potential future directions acs.orgsmolecule.com. The ability to introduce the rigid alkyne structure and the polar hydroxyl group into material backbones or side chains could lead to novel electronic, optical, or structural properties.

Deeper Understanding of Biological Mechanisms

While not as extensively studied as its synthetic applications, there is emerging interest in understanding the biological interactions and potential biological activities of this compound and related alkynols. Some alkynol natural products have shown potent biological activities, including anticancer properties, by targeting enzymes like ALDH2 through irreversible binding researchgate.net. Although this compound itself is a relatively simple alkynol, research into the biological mechanisms of more complex alkynol structures can provide insights into potential targets and pathways that might be influenced by simpler alkynols or their metabolites smolecule.comresearchgate.net. Studies have also explored the interaction of alkynyl derivatives with biological targets like adenosine (B11128) receptors, suggesting potential pharmaceutical applications for this class of compounds nih.gov. This compound has been identified as a volatile organic compound in some plants and studied for its role in plant-insect interactions, indicating a potential role in biological signaling or defense mechanisms .